molecular formula C7H4F3NO3 B1597957 6-Hydroxy-4-(trifluoromethyl)nicotinic acid CAS No. 849020-87-7

6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Cat. No.: B1597957
CAS No.: 849020-87-7
M. Wt: 207.11 g/mol
InChI Key: WCUKVMMGYGOCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Analysis

Biochemical Properties

6-Hydroxy-4-(trifluoromethyl)nicotinic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with WDR5 protein-protein binding inhibitors . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions. This interaction can significantly influence the biochemical pathways in which these enzymes or proteins are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific sites on enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation, affecting its activity and, consequently, the biochemical pathways in which it is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, which can alter its effectiveness and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, it can lead to toxic or adverse effects, including disruption of cellular functions and induction of oxidative stress. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been shown to affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in the levels of key metabolites. These interactions can have significant implications for cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall effectiveness and impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. This subcellular localization is crucial for the compound’s role in various biochemical pathways and cellular processes.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of 6-oxo-4-(trifluoromethyl)nicotinic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-4-(trifluoromethyl)nicotinic acid is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable for various applications .

Properties

IUPAC Name

6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUKVMMGYGOCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382358
Record name 6-Hydroxy-4-trifluoromethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849020-87-7
Record name 6-Hydroxy-4-trifluoromethylnicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849020877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-4-trifluoromethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-4-(trifluoromethyl)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-HYDROXY-4-TRIFLUOROMETHYLNICOTINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861AS683MK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-4-(trifluoromethyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-4-(trifluoromethyl)nicotinic acid
Reactant of Route 3
Reactant of Route 3
6-Hydroxy-4-(trifluoromethyl)nicotinic acid
Reactant of Route 4
6-Hydroxy-4-(trifluoromethyl)nicotinic acid
Reactant of Route 5
Reactant of Route 5
6-Hydroxy-4-(trifluoromethyl)nicotinic acid
Reactant of Route 6
Reactant of Route 6
6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.